molecular formula C18H23FN2O3 B3059894 tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1 CAS No. 1393330-69-2

tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1

Cat. No.: B3059894
CAS No.: 1393330-69-2
M. Wt: 334.4
InChI Key: CXKZKUZQUQOZHD-UHFFFAOYSA-N
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Description

Tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1: is a complex organic compound featuring a spirocyclic structure, which includes a piperidine ring fused to a quinoline ring[_{{{CITATION{{{1{tert-Butyl 7'-Fluoro-1',4'-dihydro-2'H-spiro[piperidine-4,3'-quinoline ...](https://www.tcichemicals.com/US/en/p/B6776). The presence of a tert-butyl group and a fluorine atom on the quinoline ring adds to its chemical complexity and potential reactivity[{{{CITATION{{{_1{tert-Butyl 7'-Fluoro-1',4'-dihydro-2'H-spiropiperidine-4,3'-quinoline ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The spirocyclic structure can be formed through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.

  • Reduction: : The compound can be reduced to form hydroquinoline derivatives.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Hydroquinoline derivatives.

  • Substitution: : Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. the presence of the fluorine atom and the spirocyclic structure suggests that it could interact with enzymes or receptors in a unique way, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the spirocyclic arrangement and the presence of the tert-butyl group. Similar compounds might include other spirocyclic quinolines or compounds with similar functional groups, but the exact arrangement and substitutions make this compound distinct.

List of Similar Compounds

  • Spiro[piperidine-4,3'-quinoline]-1-carboxylate derivatives

  • 7'-fluoro-quinoline derivatives

  • Tert-butyl-substituted quinolines

Properties

IUPAC Name

tert-butyl 7-fluoro-2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)11-12-4-5-13(19)10-14(12)20-15(18)22/h4-5,10H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKZKUZQUQOZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107412
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-69-2
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Reactant of Route 2
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Reactant of Route 3
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Reactant of Route 4
tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Reactant of Route 5
tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Reactant of Route 6
tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1

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